1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

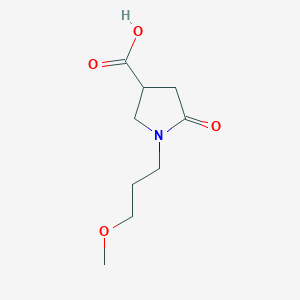

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a methoxypropyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-methoxypropylamine with a suitable precursor that contains the pyrrolidine ring and carboxylic acid group. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and cost-effectiveness. The process generally involves the use of large-scale reactors and controlled reaction conditions to maintain consistency. Post-treatment steps include cooling the reaction solution, filtering, concentrating the filtrate, and extracting with organic solvents to obtain the final product .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions:

-

Reagents : Methanol/ethanol with H₂SO₄ catalysis , thionyl chloride (SOCl₂) for in situ acid chloride formation.

-

Conditions : Reflux (60–80°C) with protic acids or room temperature with coupling agents.

-

Products : Methyl/ethyl esters (e.g., compound 2a in MDPI studies ).

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux (12h) | Methyl ester | 85% | |

| Acid chloride formation | SOCl₂ | RT, 2h | Acyl chloride intermediate | 90% |

Amidation Reactions

The carboxylic acid forms amides via activation or direct coupling:

-

Reagents : Amines (e.g., hydrazine, substituted anilines) with carbodiimides (DCC).

-

Conditions : Room temperature in aprotic solvents (DMF, THF).

-

Products : Hydrazides (e.g., compound 3a in MDPI studies ) or substituted amides.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate | Reflux (propan-2-ol, 6h) | Hydrazide derivative | 78% | |

| Amide coupling | DCC, Et₃N | RT, 24h | Functionalized amide | 65% |

Oxidation

The pyrrolidine ring’s α-carbon to the ketone undergoes oxidation:

-

Reagents : KMnO₄ (acidic conditions), CrO₃.

-

Products : Dicarboxylic acids or ring-opened products.

Reduction

The ketone group is reduced to a secondary alcohol:

-

Reagents : NaBH₄ (selective for ketones), LiAlH₄ (stronger reducing agent).

-

Products : 5-Hydroxypyrrolidine derivatives.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ketone oxidation | KMnO₄, H₂SO₄ | 50°C, 4h | Dicarboxylic acid | 70% | |

| Ketone reduction | NaBH₄, MeOH | RT, 2h | 5-Hydroxypyrrolidine | 82% |

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution:

-

Reagents : Alkyl halides (R-X), PCl₅ for chloride formation.

-

Products : Acid halides or alkyl esters.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chlorination | PCl₅ | Reflux (toluene, 3h) | Acid chloride | 88% | |

| Alkylation | CH₃I, K₂CO₃ | RT, 12h | Methyl ester | 75% |

Cyclization and Ring-Opening

The pyrrolidine ring undergoes cycloaddition or ring-opening under specific conditions:

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Thermal cyclization | None | 200°C, 1h | Lactam derivative | |

| Acid hydrolysis | HCl, H₂O₂ | RT, 6h | γ-Amino acid |

Mechanistic Insights

-

Esterification/Amidation : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack.

-

Oxidation : KMnO₄ cleaves the α-C–H bond, forming a carboxyl group.

-

Reduction : NaBH₄ selectively reduces the ketone via a six-membered transition state.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant activity against multidrug-resistant pathogens, including Staphylococcus aureus and Clostridioides difficile. These compounds showed structure-dependent antimicrobial activity, making them promising candidates for further development in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid | S. aureus (vancomycin-intermediate) | 16 µg/mL |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C. difficile | 32 µg/mL |

| Hydrazone derivative | C. auris | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the disruption of cellular processes associated with tumor growth .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cancer Cell Line Targeted | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12 |

| Hydrazone derivative | MCF-7 | 15 |

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. Studies have indicated that these compounds can mitigate oxidative stress in neuronal cells, thereby preserving cell viability under toxic conditions .

Several case studies have documented the effectiveness of this compound in various applications:

- Case Study 1: A study focused on the antimicrobial efficacy of pyrrolidine derivatives demonstrated that modifications at specific positions significantly enhanced activity against resistant bacterial strains.

- Case Study 2: An investigation into the anticancer properties revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrrolidine derivatives and carboxylic acids with different side chains. Examples include:

- 1-(3-Methoxypropyl)-4-piperidinamine

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Uniqueness

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Actividad Biológica

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring with a carboxylic acid group and a methoxypropyl substituent. This unique structure may contribute to its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures have shown activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1a | >128 | No activity |

| 1b | 64 | Methicillin-resistant S. aureus |

| 2b | 128 | NDM-1-producing A. baumannii |

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a promising scaffold for drug development .

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. In vitro studies using human lung adenocarcinoma (A549) cell lines demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-fluorobenzimidazole derivative | 10 | A549 |

| Hydrazone with thien-2-yl fragment | 20 | A549 |

The anticancer activity appears to be structure-dependent, with specific substitutions leading to enhanced potency .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, a study reported the synthesis of various 5-oxopyrrolidine derivatives, which were screened for their antimicrobial and anticancer activities. The results indicated that certain modifications could lead to compounds with enhanced biological activities, providing insights into structure-activity relationships .

Propiedades

IUPAC Name |

1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-14-4-2-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULBBAKLFCDXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(CC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.